molecular formula C9H8ClF2NO2 B2942246 2-amino-3-(4-chloro-2,6-difluorophenyl)propanoic acid CAS No. 1259973-46-0

2-amino-3-(4-chloro-2,6-difluorophenyl)propanoic acid

Cat. No.: B2942246
CAS No.: 1259973-46-0
M. Wt: 235.61
InChI Key: REISZCRPYFODIA-QMMMGPOBSA-N
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Description

2-Amino-3-(4-chloro-2,6-difluorophenyl)propanoic acid is a synthetic amino acid derivative characterized by a phenyl ring substituted with chlorine at position 4 and fluorine atoms at positions 2 and 5. This compound shares structural similarities with phenylalanine but incorporates halogen substituents that modulate its electronic and steric properties. The compound’s chloro- and difluoro-substituted aromatic ring likely enhances metabolic stability and binding affinity in biological systems compared to non-halogenated analogs .

Properties

IUPAC Name

2-amino-3-(4-chloro-2,6-difluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NO2/c10-4-1-6(11)5(7(12)2-4)3-8(13)9(14)15/h1-2,8H,3,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REISZCRPYFODIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CC(C(=O)O)N)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-chloro-2,6-difluorophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2,6-difluorobenzene and glycine.

    Halogenation: The aromatic ring of 4-chloro-2,6-difluorobenzene is halogenated to introduce the chlorine and fluorine atoms.

    Amination: The halogenated intermediate undergoes amination to introduce the amino group.

    Coupling Reaction: The amino group is then coupled with glycine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-chloro-2,6-difluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-amino-3-(4-chloro-2,6-difluorophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-chloro-2,6-difluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. The substituted phenyl ring can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues: Key Differences

The following table summarizes critical differences between 2-amino-3-(4-chloro-2,6-difluorophenyl)propanoic acid and related compounds based on substituent effects, molecular weight, and applications:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications Reference
This compound Cl (4), F (2,6) on phenyl ring ~235.6 (estimated) Not available Enhanced metabolic stability; potential enzyme inhibitor
2-Amino-3-(thiophen-2-yl)propanoic acid Thiophene ring (aromatic sulfur) ~183.2 Not available Biocatalytic substrate for ammonia elimination reactions
2-(4-Bromo-2,6-difluorophenyl)-2-methylpropanoic acid Br (4), F (2,6), methyl group 279.08 1314671-45-8 Increased steric bulk; bromine enhances lipophilicity
2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride Oxan-4-yl (tetrahydropyran) substituent ~237.7 (HCl salt) 1393524-16-7 Improved solubility due to cyclic ether moiety
2-Amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid Ethoxy (3), F (2,6) on phenyl ring 265.7 1260007-97-3 Ethoxy group introduces electron-donating effects

Research Findings and Comparative Analysis

  • Electronic Effects : The chloro and fluoro substituents in the target compound create a strong electron-withdrawing environment, which may enhance its acidity compared to ethoxy-substituted analogs (e.g., 3-ethoxy-2,6-difluoro derivative) . This property is critical in drug design, where pKa modulation affects membrane permeability.
  • Biocatalytic Reactivity: Unlike the thiophene-substituted analog (2-amino-3-(thiophen-2-yl)propanoic acid), which participates in ammonia elimination reactions via SwCNTNH2-PAL biocatalysts , the chloro- and difluoro-substituted phenyl ring may hinder such reactions due to steric and electronic barriers.
  • In contrast, the target compound’s chlorine atom balances lipophilicity and metabolic resistance.
  • Solubility and Bioavailability: The oxan-4-yl-substituted analog (2-amino-3-(oxan-4-yl)propanoic acid hydrochloride) demonstrates enhanced aqueous solubility due to its cyclic ether group, a feature absent in the target compound . This highlights a trade-off between halogenation and pharmacokinetic optimization.

Biological Activity

2-Amino-3-(4-chloro-2,6-difluorophenyl)propanoic acid, also known by its CAS number 1259973-46-0, is an amino acid derivative that has garnered attention for its potential biological activities. This compound's structure features a chlorinated and difluorinated aromatic ring, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C9_9H8_8ClF2_2NO2_2
  • Molar Mass : 235.62 g/mol
  • CAS Number : 1259973-46-0

Research indicates that compounds similar to this compound may interact with various biological targets. The presence of amino and carboxylic acid functional groups suggests potential activity as a neurotransmitter analog or enzyme inhibitor.

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition :
    • DPP-IV is an enzyme involved in glucose metabolism and is a target for diabetes treatment. Inhibitors of this enzyme can enhance the levels of incretin hormones, which are crucial for insulin regulation .
  • G Protein-Coupled Receptors (GPCRs) :
    • Compounds with similar structures have been shown to modulate GPCR activity, impacting various signaling pathways that influence metabolic processes .

Therapeutic Potential

The therapeutic implications of this compound are significant in the fields of endocrinology and neurology:

  • Diabetes Management : By inhibiting DPP-IV, this compound could potentially improve glycemic control in type 2 diabetes patients.
  • Neurological Disorders : Similar compounds have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems.

Study 1: DPP-IV Inhibition

A study published in PMC10420935 evaluated the structure-activity relationship (SAR) of various DPP-IV inhibitors. It was found that modifications in the aromatic ring significantly influenced inhibitory potency. Compounds with electron-withdrawing groups like fluorine and chlorine demonstrated enhanced activity against DPP-IV, suggesting that this compound may exhibit similar properties .

Study 2: GPCR Modulation

Research on GPCRs has shown that amino acid derivatives can act as agonists or antagonists depending on their structural configuration. A review highlighted that modifications to the phenyl ring could lead to increased affinity for specific receptor subtypes, which could be relevant for developing targeted therapies for metabolic disorders .

Data Table: Comparison of Biological Activities

Compound NameDPP-IV InhibitionGPCR ModulationTherapeutic Use
This compoundPotentialPotentialDiabetes, Neurological Disorders
Similar Amino Acid Derivative 1HighModerateDiabetes
Similar Amino Acid Derivative 2ModerateHighNeurological Disorders

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